Troglitazone glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

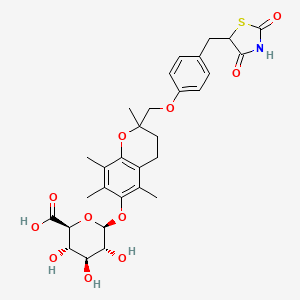

Molecular Formula |

C30H35NO11S |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H35NO11S/c1-13-14(2)24-18(15(3)23(13)40-28-22(34)20(32)21(33)25(41-28)27(36)37)9-10-30(4,42-24)12-39-17-7-5-16(6-8-17)11-19-26(35)31-29(38)43-19/h5-8,19-22,25,28,32-34H,9-12H2,1-4H3,(H,36,37)(H,31,35,38)/t19?,20-,21-,22+,25-,28+,30?/m0/s1 |

InChI Key |

NUTWTXPQUHCSIQ-UDHKOBQGSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Troglitazone Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of troglitazone (B1681588) glucuronide, a primary metabolite of the antidiabetic drug troglitazone. This document details the metabolic pathway of troglitazone, outlines protocols for both enzymatic and chemical synthesis of its glucuronide conjugate, and presents a summary of its characterization using modern analytical techniques.

Introduction: The Metabolic Fate of Troglitazone

Troglitazone, a member of the thiazolidinedione class of drugs, undergoes extensive metabolism in the body, primarily through conjugation reactions.[1] One of the key metabolic pathways is glucuronidation, a phase II biotransformation process that enhances the water solubility of the drug, facilitating its excretion.[1] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). In addition to glucuronidation, troglitazone is also metabolized to sulfate (B86663) and quinone conjugates.[1]

The formation of troglitazone glucuronide is a critical aspect of its pharmacokinetic profile and is of significant interest in drug metabolism and safety assessment studies. The availability of a well-characterized standard of this compound is essential for quantitative bioanalysis, metabolic stability assays, and toxicological evaluations.

Metabolic Pathway of Troglitazone Glucuronidation

The glucuronidation of troglitazone involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group on the chromane (B1220400) ring of troglitazone. This reaction is primarily carried out by various UGT isoforms located in the liver and other tissues.

Synthesis of this compound

The synthesis of a this compound standard can be achieved through two primary methodologies: enzymatic synthesis, which mimics the biological process, and chemical synthesis, which offers a more controlled and scalable approach.

Enzymatic Synthesis

Enzymatic synthesis utilizes recombinant UGT enzymes to catalyze the glucuronidation of troglitazone in vitro. This method provides high regioselectivity, yielding the biologically relevant isomer.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4):

-

Troglitazone (substrate)

-

UDP-glucuronic acid (UDPGA, cofactor)

-

Magnesium chloride (MgCl₂)

-

A specific recombinant human UGT isoform (e.g., UGT1A1, UGT1A8, or UGT1A10) or liver microsomes.

-

A detergent such as alamethicin (B1591596) to permeabilize the microsomal membrane (if using microsomes).

-

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 1-4 hours) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant containing the this compound can be further purified using techniques like high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).

Chemical Synthesis

Chemical synthesis provides an alternative route for producing larger quantities of this compound. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.

Experimental Protocol: Chemical Synthesis (Koenigs-Knorr Reaction)

-

Protection of Glucuronic Acid: The carboxylic acid and hydroxyl groups of glucuronic acid are first protected. Typically, the carboxylic acid is converted to a methyl ester, and the hydroxyl groups are acetylated.

-

Formation of Glycosyl Halide: The protected glucuronic acid is then converted to a glycosyl halide (e.g., bromide or chloride) at the anomeric carbon.

-

Glycosylation: Troglitazone is reacted with the protected glycosyl halide in the presence of a promoter, such as a silver or mercury salt (e.g., silver carbonate or mercury(II) cyanide), in an aprotic solvent.

-

Deprotection: The protecting groups (acetyl and methyl ester) are removed under basic and then acidic or basic conditions to yield the final this compound.

-

Purification: The final product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which aids in structural elucidation.

Data Presentation: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₃₀H₃₅NO₁₁S |

| Molecular Weight | 617.67 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |

| Parent Ion (M-H)⁻ | m/z 616.18 |

| Key Fragment Ions | A characteristic neutral loss of the glucuronic acid moiety (176 Da) is expected, resulting in a fragment ion corresponding to the aglycone (troglitazone) at m/z 440.15. Further fragmentation of the glucuronic acid moiety can lead to ions at m/z 175 and 113.[2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule, including the connectivity of atoms and the stereochemistry of the glycosidic bond. Both ¹H and ¹³C NMR are crucial for complete structural assignment. While a complete, publicly available, assigned NMR spectrum for this compound is not readily found in the literature, the following table outlines the expected chemical shift regions for key protons and carbons based on the structures of troglitazone and glucuronic acid.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Troglitazone Moiety | ||

| Aromatic Protons | 6.5 - 7.5 | 115 - 160 |

| Chromane Methylene Protons | 1.8 - 2.8 | 20 - 30 |

| Thiazolidinedione CH | ~4.9 | ~55 |

| Methyl Protons | 1.2 - 2.2 | 10 - 25 |

| Glucuronic Acid Moiety | ||

| Anomeric Proton (H-1') | ~4.5 - 5.5 | ~100 - 105 |

| Other Sugar Protons (H-2' to H-5') | 3.2 - 4.5 | 70 - 85 |

| Carboxyl Carbon (C-6') | - | ~170 - 175 |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The metabolic pathway highlights the importance of UGT enzymes in the detoxification and elimination of troglitazone. The outlined enzymatic and chemical synthesis protocols offer viable routes for the preparation of a this compound analytical standard. The characterization data, particularly from mass spectrometry and NMR spectroscopy, are essential for confirming the identity and purity of the synthesized compound. This information is critical for researchers and professionals involved in drug metabolism, pharmacokinetics, and toxicology studies of troglitazone and related compounds.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

troglitazone glucuronide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of troglitazone (B1681588) glucuronide, a primary metabolite of the withdrawn antidiabetic drug, troglitazone. This document details its chemical structure, physicochemical and pharmacokinetic properties, and the methodologies used for its study.

Chemical Structure and Properties

Troglitazone glucuronide, systematically named (2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a significant metabolite of troglitazone.[1] Its formation involves the conjugation of a glucuronic acid moiety to the hydroxyl group of the troglitazone molecule.

Below is a summary of its key chemical and physicochemical properties.

Table 1: Chemical and Physicochemical Properties of Troglitazone and its Glucuronide Metabolite

| Property | Troglitazone | This compound |

| Molecular Formula | C₂₄H₂₇NO₅S | C₃₀H₃₅NO₁₁S |

| Molecular Weight | 441.5 g/mol [2] | 617.7 g/mol [1] |

| IUPAC Name | 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[2] | (2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1] |

| CAS Number | 97322-87-7[2] | 127040-01-1 |

| Aqueous Solubility | ~0.02 mg/mL (practically insoluble)[3] | Data not available (expected to be higher than troglitazone) |

| pKa | 6.1, 12.0[3] | Data not available |

| LogP (Octanol/Water Partition Coefficient) | 3.6[2] | 3.5 (XLogP3-AA, computed)[1] |

| Appearance | White to pale yellow crystalline powder[3] | Data not available |

Metabolism and Pharmacokinetics

Troglitazone undergoes extensive metabolism in humans, primarily through sulfation, glucuronidation, and oxidation.[4] The glucuronide conjugate, also referred to as M2, is considered a minor metabolite in plasma compared to the sulfate (B86663) (M1) and quinone (M3) metabolites.[2]

The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with several isoforms contributing to its synthesis. In vitro studies have identified UGT1A1 as the primary enzyme responsible for troglitazone glucuronidation in the human liver.[5] In the human intestine, UGT1A8 and UGT1A10 exhibit high catalytic activity for this metabolic pathway.[5]

Table 2: Kinetic Parameters for Troglitazone Glucuronidation by Human UGT Isoforms and Tissues

| Enzyme/Tissue | Km (μM) | Vmax (pmol/min/mg protein) |

| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |

| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |

| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |

| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |

| (Data sourced from in vitro studies)[5] |

The following diagram illustrates the metabolic pathway of troglitazone, highlighting the formation of its glucuronide metabolite.

Experimental Protocols

Enzymatic Synthesis of this compound (In Vitro)

This protocol describes a general method for the enzymatic synthesis of this compound using human liver microsomes.

Materials:

-

Troglitazone

-

Human liver microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Formic acid

-

Water, HPLC grade

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.

-

Substrate Addition: Add troglitazone (dissolved in a suitable organic solvent like DMSO, final concentration typically in the low micromolar range) to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time can be optimized based on preliminary experiments.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing a small percentage of formic acid. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for analysis.

Analytical Method: HPLC-MS/MS for this compound Detection

This section outlines a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. The specific gradient profile should be optimized for adequate separation from the parent drug and other metabolites.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for glucuronides.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for troglitazone and this compound.

-

Troglitazone Precursor Ion (m/z): ~440.1

-

This compound Precursor Ion (m/z): ~616.2

-

Product Ions: These need to be determined by infusing the standards into the mass spectrometer and performing product ion scans.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.

Conclusion

This guide has provided a detailed technical overview of this compound, covering its chemical properties, metabolic formation, and the experimental procedures for its in vitro synthesis and analysis. The provided data and protocols serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and toxicology. Further research is warranted to determine the specific physicochemical properties of this compound and to fully elucidate its potential biological activities and role in the idiosyncratic hepatotoxicity associated with the parent compound.

References

- 1. This compound | C30H35NO11S | CID 15670672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Troglitazone | C24H27NO5S | CID 5591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Troglitazone Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troglitazone (B1681588), a thiazolidinedione antidiabetic agent, was withdrawn from the market due to concerns about idiosyncratic hepatotoxicity. Understanding its metabolic fate is crucial for contextualizing its safety profile and for the development of safer analogues. One of the key metabolic pathways for troglitazone is glucuronidation, a phase II metabolic reaction that facilitates the elimination of the drug from the body. This technical guide provides an in-depth overview of the in vivo formation of troglitazone glucuronide, detailing the enzymatic processes, experimental methodologies for its study, and relevant quantitative data.

Metabolic Pathway of Troglitazone Glucuronidation

In humans, troglitazone undergoes metabolism primarily through sulfation, glucuronidation, and oxidation. The glucuronide conjugate (M2) is considered a metabolite, although the sulfate (B86663) conjugate (M1) and a quinone metabolite (M3) are the major metabolites found in plasma.[1] The formation of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Several UGT isoforms have been identified as being involved in the glucuronidation of troglitazone in humans. In the liver, UGT1A1 is a key enzyme responsible for this metabolic step. Additionally, extrahepatic UGTs, particularly UGT1A8, UGT1A9, and UGT1A10, which are expressed in the gastrointestinal tract, play a significant role in the first-pass metabolism of orally administered troglitazone.

dot

Quantitative Data on Troglitazone Glucuronidation

The following tables summarize key pharmacokinetic parameters related to troglitazone and its metabolites. It is important to note that specific pharmacokinetic data for the glucuronide metabolite are less abundant in the literature compared to the parent drug and the sulfate conjugate.

Table 1: Pharmacokinetic Parameters of Troglitazone and its Sulfate Metabolite in Humans

| Parameter | Troglitazone | Troglitazone Sulfate (M1) | Reference |

| Tmax (h) | - | - | [2] |

| Cmax | Reduction to 61% of normal in severe hepatic impairment | 2-fold increase in moderate and severe hepatic impairment | [2] |

| AUClast | 46% increase in moderate hepatic impairment (not statistically significant) | ~4-fold higher in moderate and severe hepatic impairment | [2] |

| Half-life (t1/2) | 10-15 h | ~20 h; ~3-fold increase in moderate and severe hepatic impairment | [2][3] |

Table 2: In Vitro Kinetic Parameters for Troglitazone Glucuronidation

| System | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes | - | - | - |

| Human Jejunum Microsomes | - | - | - |

| Recombinant UGT1A1 | - | - | - |

| Recombinant UGT1A8 | - | - | - |

| Recombinant UGT1A9 | - | - | - |

| Recombinant UGT1A10 | - | - | - |

Note: Specific values for Km and Vmax were not consistently available across the searched literature to populate this table comprehensively.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for assessing the pharmacokinetics of troglitazone and its glucuronide metabolite in a rat model.

Objective: To determine the plasma concentration-time profiles of troglitazone and this compound following oral administration to rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Troglitazone

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Dosing: Administer a single oral dose of troglitazone to the rats via gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

dot

Sample Preparation from Plasma

a) Protein Precipitation: This method is a rapid and simple approach for removing proteins from plasma samples.

Materials:

-

Thawed plasma samples

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4]

-

Carefully collect the supernatant, which contains troglitazone and its metabolites, and transfer it to a new tube for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup of the sample matrix compared to protein precipitation.

Materials:

-

Thawed plasma samples

-

SPE cartridges (e.g., C18)

-

Methanol (B129727) (for conditioning)

-

Water (for equilibration)

-

Elution solvent (e.g., acetonitrile)

-

SPE manifold

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

-

Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Loading: Load the plasma sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute troglitazone and its metabolites with an appropriate volume of a strong solvent (e.g., acetonitrile).

-

The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Troglitazone and its Glucuronide

This protocol provides a general framework for the quantification of troglitazone and its glucuronide metabolite using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Troglitazone: Precursor ion -> Product ion (specific m/z values to be optimized)

-

This compound: Precursor ion -> Product ion (specific m/z values to be optimized)

-

-

Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis:

-

Quantification is performed by constructing a calibration curve using standards of known concentrations of troglitazone and this compound.

-

The peak area ratios of the analytes to an internal standard are plotted against the concentration.

Conclusion

The in vivo formation of this compound is a significant metabolic pathway mediated by various UGT enzymes, particularly in the liver and intestine. The study of this pathway is essential for a comprehensive understanding of troglitazone's disposition and potential for drug-drug interactions. The experimental protocols provided in this guide offer a framework for researchers to investigate the glucuronidation of troglitazone and other xenobiotics. Further research to obtain more detailed in vivo pharmacokinetic data for this compound is warranted to fully elucidate its role in the overall disposition and safety profile of the parent drug.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of troglitazone, a PPAR-gamma agonist, in patients with hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Useful Protocols [research.childrenshospital.org]

The Role of UDP-Glucuronosyltransferases in the Metabolic Disposition of Troglitazone

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role played by UDP-glucuronosyltransferases (UGTs) in the metabolism of troglitazone (B1681588). Troglitazone, the first thiazolidinedione approved for the treatment of type 2 diabetes, was withdrawn from the market due to concerns about severe hepatotoxicity.[1] Understanding its metabolic pathways is crucial for elucidating the mechanisms of its toxicity and for the broader context of drug development. Troglitazone undergoes extensive metabolism in humans through sulfation, glucuronidation, and oxidation.[2] This document focuses specifically on the glucuronidation pathway, detailing the key UGT isoforms involved, their kinetic parameters, and the experimental methodologies used to characterize these processes.

UGT-Mediated Glucuronidation of Troglitazone

Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of drugs and endogenous compounds by conjugating them with glucuronic acid, thereby increasing their water solubility.[3] In the case of troglitazone, this process is a significant route of biotransformation.[2] A number of UGT isoforms have been shown to catalyze the formation of troglitazone glucuronide.

Studies utilizing recombinant human UGT isoforms have demonstrated that several enzymes can glucuronidate troglitazone. Specifically, UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15 all exhibit activity towards troglitazone.[4] Among these, UGT1A8 and UGT1A10 show particularly high catalytic activity, followed by UGT1A1 and UGT1A9.[4]

The metabolism of troglitazone is tissue-specific, reflecting the differential expression of UGT isoforms.

-

Intestinal Glucuronidation: The intestine plays a substantial role in the metabolism of troglitazone, with glucuronidation activity in the human intestine being potentially three-fold higher than in the liver.[4] This intestinal metabolism is mainly attributed to UGT1A8 and UGT1A10 , which are highly expressed in extrahepatic tissues like the intestine.[4] This is further evidenced by the strong inhibition of troglitazone glucuronidation in human jejunum microsomes by emodin, a substrate for UGT1A8 and UGT1A10.[4]

Quantitative Analysis of Troglitazone Glucuronidation

The kinetics of troglitazone glucuronidation have been characterized in various in vitro systems. A notable feature is the atypical kinetics (substrate inhibition) observed at troglitazone concentrations above 200 µM for recombinant UGT1A1 and UGT1A10, as well as in human liver and jejunum microsomes.[4]

Table 1: Kinetic Parameters for Troglitazone Glucuronidation

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Citation |

| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [4] |

| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [4] |

| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 | [4] |

| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 | [4] |

Kinetics were determined using a Michaelis-Menten model at troglitazone concentrations from 6 to 200 µM.

Table 2: Inhibition of Troglitazone Glucuronosyltransferase Activity

| Tissue Microsomes | Inhibitor | IC50 (µM) | Citation |

| Human Liver (pooled) | Bilirubin | 1.9 | [4] |

| Human Jejunum | Emodin | 15.6 | [4] |

| Human Jejunum | Bilirubin | 154.0 | [4] |

Experimental Protocols for Studying Troglitazone Glucuronidation

The characterization of UGT-mediated troglitazone metabolism relies on robust in vitro assays. Below is a detailed methodology representative of the key experiments cited in the literature.

Objective

To determine the kinetic parameters (Km and Vmax) and identify the specific UGT isoforms involved in the glucuronidation of troglitazone.

Materials

-

Enzyme Sources:

-

Pooled Human Liver Microsomes (HLM)

-

Human Jejunum Microsomes

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A8, UGT1A10) expressed in a suitable system (e.g., baculovirus-infected insect cells).[4]

-

-

Substrates and Cofactors:

-

Troglitazone

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

-

Reagents and Buffers:

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (for activation of microsomal enzymes)

-

Acetonitrile (B52724) or Methanol (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

-

Equipment:

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

Assay Procedure

-

Preparation of Incubation Mixtures:

-

A typical incubation mixture (e.g., 200 µL final volume) is prepared in microcentrifuge tubes.

-

The mixture contains Tris-HCl buffer, MgCl₂, the enzyme source (e.g., 0.1-0.5 mg/mL microsomal protein), and an activating agent like alamethicin.

-

The mixture is pre-incubated for a short period (e.g., 5 minutes) at 37°C.

-

-

Initiation of the Reaction:

-

The reaction is initiated by adding a range of concentrations of the substrate, troglitazone (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, e.g., <1%).

-

Immediately after, the cofactor UDPGA is added to start the glucuronidation reaction.

-

-

Incubation:

-

The reaction tubes are incubated at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for product formation.

-

-

Termination of the Reaction:

-

The reaction is stopped by adding an equal or greater volume of a cold organic solvent, such as acetonitrile or methanol, containing an appropriate internal standard.

-

This step precipitates the proteins.

-

-

Sample Processing:

-

The terminated reaction mixtures are centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

-

The supernatant, containing the this compound metabolite, is transferred to HPLC vials for analysis.

-

-

LC-MS/MS Analysis:

-

The formation of this compound is quantified using a validated LC-MS/MS method.

-

The method involves chromatographic separation on a C18 column followed by detection using mass spectrometry, typically in negative ion mode, monitoring specific parent-to-daughter ion transitions for the analyte and internal standard.

-

-

Data Analysis:

-

The rate of metabolite formation is calculated and typically expressed as pmol/min/mg of protein.

-

Kinetic parameters (Km and Vmax) are determined by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis software.

-

Visualizations

Metabolic Pathway of Troglitazone Glucuronidation

Caption: Troglitazone glucuronidation pathway by key UGT isoforms.

Experimental Workflow for Troglitazone Glucuronidation Assay

Caption: Workflow for in vitro troglitazone glucuronidation assays.

Conclusion

The glucuronidation of troglitazone is a complex process involving multiple UGT isoforms with distinct tissue-specific roles. UGT1A1 is the primary enzyme responsible for the hepatic metabolism of troglitazone, while UGT1A8 and UGT1A10 are key to its extensive intestinal metabolism. The quantitative data highlight the high capacity of the intestine for troglitazone glucuronidation. This detailed understanding of the UGT-mediated metabolism of troglitazone is invaluable for interpreting its pharmacokinetic profile and investigating the mechanisms underlying its idiosyncratic hepatotoxicity. The methodologies and data presented herein serve as a critical resource for scientists in drug metabolism and development, emphasizing the importance of considering both hepatic and extrahepatic metabolism in drug safety and efficacy assessments.

References

- 1. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Troglitazone Glucuronide: A Key Metabolite in Biotransformation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Troglitazone (B1681588), a thiazolidinedione oral antidiabetic agent, was introduced for the treatment of type 2 diabetes but later withdrawn from the market due to concerns of severe hepatotoxicity.[1][2] Understanding the metabolic fate of troglitazone is crucial for elucidating the mechanisms of its therapeutic action and toxicity. The biotransformation of troglitazone is extensive, involving Phase I oxidation and Phase II conjugation reactions, primarily sulfation and glucuronidation.[3][4] This guide focuses on troglitazone glucuronide (M2), a significant product of this metabolic pathway, detailing its formation, the enzymes involved, and its quantitative significance relative to other metabolites.

Metabolic Pathways of Troglitazone

Troglitazone undergoes metabolism through three main pathways: sulfation, glucuronidation, and oxidation.[3][5] This leads to the formation of a sulfate (B86663) conjugate (M1), a glucuronide conjugate (M2), and a quinone-type metabolite (M3), respectively.[3][6] While the sulfate conjugate (M1) and the quinone metabolite (M3) are considered the major metabolites found in human plasma, the glucuronide conjugate (M2) is also a notable, albeit sometimes minor, plasma metabolite.[3] The primary route of excretion for both sulfate and glucuronide metabolites is fecal, via biliary excretion.[7]

// Nodes Troglitazone [label="Troglitazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfate_Conj [label="Sulfate Conjugate (M1)\nMajor in Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide_Conj [label="Glucuronide Conjugate (M2)", fillcolor="#FBBC05", fontcolor="#202124"]; Quinone_Met [label="Quinone Metabolite (M3)\nMajor in Plasma", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactive_Int [label="Reactive Intermediates\n(e.g., Quinone Methide)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Troglitazone -> Sulfate_Conj [label="Sulfation (SULTs)"]; Troglitazone -> Glucuronide_Conj [label="Glucuronidation (UGTs)"]; Troglitazone -> Quinone_Met [label="Oxidation (CYP450s)"]; Quinone_Met -> Reactive_Int [label="Metabolic Activation"];

// Nodes Troglitazone [label="Troglitazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfate_Conj [label="Sulfate Conjugate (M1)\nMajor in Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide_Conj [label="Glucuronide Conjugate (M2)", fillcolor="#FBBC05", fontcolor="#202124"]; Quinone_Met [label="Quinone Metabolite (M3)\nMajor in Plasma", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactive_Int [label="Reactive Intermediates\n(e.g., Quinone Methide)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Troglitazone -> Sulfate_Conj [label="Sulfation (SULTs)"]; Troglitazone -> Glucuronide_Conj [label="Glucuronidation (UGTs)"]; Troglitazone -> Quinone_Met [label="Oxidation (CYP450s)"]; Quinone_Met -> Reactive_Int [label="Metabolic Activation"];

// Invisible nodes for alignment {rank=same; Troglitazone;} {rank=same; Sulfate_Conj; Glucuronide_Conj; Quinone_Met;} } Caption: Major metabolic pathways of troglitazone.

The Role of UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a Phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[8][9] These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, increasing its water solubility and facilitating its excretion.[8][9]

Multiple UGT isoforms are involved in the glucuronidation of troglitazone. Studies using recombinant human UGTs have shown that a wide range of isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, exhibit activity towards troglitazone.[10]

In the human liver , UGT1A1 appears to be the primary enzyme responsible for troglitazone glucuronidation.[10][11] This is supported by strong inhibition of the reaction by bilirubin, a specific substrate of UGT1A1.[10] The contribution of UGT1A1 is estimated to be about 30% of the total troglitazone glucuronidation in the liver, with other UGT1 and UGT2 enzymes responsible for the remainder.[11]

In the human intestine , extrahepatic UGTs, specifically UGT1A8 and UGT1A10, play a more dominant role.[10] These isoforms show high catalytic activity, and the intrinsic clearance of troglitazone via glucuronidation in the human intestine has been estimated to be threefold higher than in the liver.[10]

Quantitative Analysis of Troglitazone Glucuronidation

The kinetic parameters for troglitazone glucuronidation have been determined in various human tissue preparations and with recombinant enzymes. Atypical kinetics, specifically substrate inhibition at concentrations above 200 µM, have been observed.[10]

| System | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |

| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |

| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |

| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |

| Data sourced from in vitro kinetic studies.[10] |

These data highlight the significantly higher capacity of the intestine (jejunum microsomes) to glucuronidate troglitazone compared to the liver, driven by the high activity of UGT1A8 and UGT1A10.[10]

Interspecies differences are also evident. In vitro studies comparing ddY mice and rats showed that glucuronidation clearance was significantly higher than sulfation in mice, whereas the opposite was true for rats, where sulfation clearance was six-fold higher than glucuronidation.[12]

Experimental Protocols

In Vitro Troglitazone Glucuronidation Assay

This protocol provides a representative methodology for assessing troglitazone glucuronidation kinetics in vitro using human liver microsomes (HLM) or recombinant UGT enzymes.

1. Reagents and Materials:

-

Human Liver Microsomes (pooled) or recombinant human UGT isoforms

-

Troglitazone

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (B1591596) (for activating latent UGT activity)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare an incubation mixture in Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM) and the microsomal protein (e.g., 0.1-0.5 mg/mL).

-

To activate latent UGTs, pre-incubate the microsomal mixture with alamethicin (e.g., 25-50 µg/mg protein) on ice for 15-30 minutes.[13]

-

Add troglitazone (dissolved in a suitable solvent like methanol (B129727) or DMSO, final concentration typically 1-200 µM) to the mixture and pre-warm at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 2-5 mM).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for product formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to precipitate proteins.

-

Transfer the supernatant for analysis.

3. Analytical Method (LC-MS/MS):

-

Chromatography: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate in negative ion mode using selected reaction monitoring (SRM) to detect the parent drug and the this compound metabolite.

// Nodes Start [label="Start: Prepare Incubation Mixture\n(Microsomes, Buffer, MgCl2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="UGT Activation (Alamethicin)\nPre-incubation on ice", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Troglitazone Substrate\nPre-warm at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nAdd UDPGA Cofactor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Terminate [label="Terminate Reaction\n(Ice-cold Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Protein Precipitation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Supernatant Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Start [label="Start: Prepare Incubation Mixture\n(Microsomes, Buffer, MgCl2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="UGT Activation (Alamethicin)\nPre-incubation on ice", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Troglitazone Substrate\nPre-warm at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nAdd UDPGA Cofactor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Terminate [label="Terminate Reaction\n(Ice-cold Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Protein Precipitation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Supernatant Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activation; Activation -> Add_Substrate; Add_Substrate -> Initiate; Initiate -> Incubate; Incubate -> Terminate; Terminate -> Centrifuge; Centrifuge -> Analyze; } Caption: Workflow for in vitro troglitazone glucuronidation assay.

Conclusion and Implications

This compound is a key metabolite in the drug's biotransformation. While often considered a minor metabolite in systemic circulation compared to the sulfate conjugate, the high capacity for its formation, particularly in the intestine, underscores its importance in the overall disposition and clearance of troglitazone.[3][10] The glucuronidation pathway is catalyzed by a multitude of UGT enzymes, with UGT1A1 being predominant in the liver and UGT1A8/UGT1A10 in the intestine.[10][11] This multiplicity of enzymes suggests that genetic polymorphisms in a single UGT are unlikely to be the sole cause of the idiosyncratic hepatotoxicity associated with the parent drug.[11] For drug development professionals, understanding the kinetics and enzymatic pathways of glucuronidation is critical for predicting drug clearance, assessing potential drug-drug interactions, and interpreting inter-individual and inter-species differences in drug metabolism.

References

- 1. Inhibitory effect of troglitazone on glucuronidation catalyzed by human uridine diphosphate-glucuronosyltransferase 1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Troglitazone | C24H27NO5S | CID 5591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of the human pharmacokinetics of troglitazone, a new and extensively metabolized antidiabetic agent, after oral administration, with an animal scale-up approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition and metabolism of the new oral antidiabetic drug troglitazone in rats, mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.aalto.fi [research.aalto.fi]

The Biological Activity of Troglitazone Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troglitazone (B1681588), a thiazolidinedione antidiabetic agent withdrawn from the market due to severe hepatotoxicity, undergoes extensive metabolism to several conjugates, including troglitazone glucuronide (TG). While the sulfate (B86663) metabolite of troglitazone has been identified as a potent inhibitor of the bile salt export pump (BSEP), a key factor in drug-induced cholestasis, the biological activity of this compound is markedly less pronounced. This technical guide synthesizes the available data on the formation, transport, and potential toxicological effects of this compound, providing a comprehensive resource for researchers in drug metabolism and safety assessment. Evidence suggests that this compound is a minor contributor to the cholestatic potential of the parent compound, with significantly weaker inhibitory effects on key hepatic transporters compared to the sulfate conjugate.

Metabolism and Formation of this compound

Troglitazone is metabolized in the liver and intestine via sulfation, glucuronidation, and oxidation. The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs). In the human liver, UGT1A1 is the primary enzyme responsible for this conjugation, while UGT1A8 and UGT1A10 play a more significant role in the intestine.

Quantitative Analysis of Biological Activity

The primary mechanism implicated in troglitazone-induced hepatotoxicity is the inhibition of the bile salt export pump (BSEP), leading to intrahepatic cholestasis. The following tables summarize the available quantitative data for troglitazone and its metabolites.

Table 1: Inhibition of Bile Salt Export Pump (BSEP) in Rat Canalicular Liver Plasma Membrane Vesicles (cLPMV)

| Compound | IC50 (µM) | Apparent Ki (µM) | Reference |

| Troglitazone | 3.9 ± 0.6 | 1.3 ± 0.3 | [1][2] |

| Troglitazone Sulfate | 0.4 ± 0.06 | 0.23 ± 0.09 | [1][2] |

| This compound | Not explicitly reported; effects are considered very weak. | N/A | [3] |

Table 2: Cytotoxicity Data in Human Hepatocyte Models

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| Troglitazone | THLE-2 | MTT | 41.12 ± 4.3 | [4] |

| Troglitazone Sulfate | THLE-2 | MTT | 21.74 ± 5.38 | [4] |

| This compound | HepG2 | Cell Viability | Weak cytotoxicity observed | [3] |

Note: While a specific EC50 value for this compound is not provided in the cited literature, the study indicates its cytotoxic effects are significantly less potent than the parent drug and the sulfate metabolite.

Interaction with Hepatic Transporters

Troglitazone and its metabolites interact with various hepatic transporters, influencing their disposition and potential for toxicity.

-

Bile Salt Export Pump (BSEP): As detailed above, troglitazone and its sulfate metabolite are inhibitors of BSEP.[1][2] While a precise IC50 for this compound is not available, its inhibitory effect is considered minimal.

-

Multidrug Resistance-Associated Protein 2 (MRP2): Troglitazone sulfate and glucuronide are eliminated into the bile, a process that may involve MRP2.[5]

-

Organic Anion Transporting Polypeptides (OATPs): Studies have indicated that this compound does not significantly inhibit OATP1B1 or OATP1B3.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Troglitazone

The following diagram illustrates the primary metabolic pathways of troglitazone, leading to the formation of its sulfate, glucuronide, and quinone metabolites.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and apoptosis produced by troglitazone in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatocellular Exposure of Troglitazone Metabolites in Rat Sandwich-Cultured Hepatocytes Lacking Bcrp and Mrp2: Interplay between Formation and Excretion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Troglitazone Glucuronide Formation in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of troglitazone (B1681588) glucuronide, a significant metabolic pathway for the withdrawn antidiabetic agent, troglitazone. The document focuses on studies conducted in human liver microsomes, offering detailed experimental protocols, quantitative kinetic data, and visual representations of the metabolic processes. This information is critical for understanding the drug's disposition and for the broader study of drug metabolism and safety assessment.

Introduction: The Role of Glucuronidation in Troglitazone Metabolism

Troglitazone, a member of the thiazolidinedione class of drugs, was removed from the market due to concerns about severe hepatotoxicity.[1] Understanding its metabolic fate is crucial for elucidating the mechanisms of its toxicity and for the development of safer therapeutic agents. One of the primary metabolic pathways for troglitazone in humans is glucuronidation, a phase II metabolic reaction that conjugates the drug with glucuronic acid, facilitating its excretion.[2] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[3][4] In human liver, the formation of troglitazone glucuronide is predominantly mediated by the UGT1A1 isoform.[5][6]

Quantitative Analysis of Troglitazone Glucuronidation

The kinetics of troglitazone glucuronidation have been characterized in human liver microsomes and using specific recombinant UGT isoforms. The following tables summarize the key kinetic parameters, providing a quantitative basis for comparing the efficiency of this metabolic pathway in different systems.

Table 1: Michaelis-Menten Kinetic Parameters for Troglitazone Glucuronidation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 13.5 ± 2.0 | [5] |

| Vmax (pmol/min/mg protein) | 34.8 ± 1.2 | [5] |

Table 2: Kinetic Parameters for Troglitazone Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 | [5] |

| UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 | [5] |

Note: While UGT1A10 shows high activity, UGT1A1 is considered the main contributor in the liver. UGT1A8 and UGT1A10 are more prominently expressed in extrahepatic tissues like the intestine.[5]

Table 3: Inhibition of Troglitazone Glucuronosyltransferase Activity in Pooled Human Liver Microsomes

| Inhibitor (Substrate for) | IC50 (μM) | Reference |

| Bilirubin (UGT1A1) | 1.9 | [5] |

Experimental Protocols

This section details the methodologies employed in the cited studies to determine the kinetics of troglitazone glucuronidation.

Materials

-

Human Liver Microsomes: Pooled from multiple donors, obtained from a reputable commercial source.

-

Recombinant UGT Isoforms: Expressed in a suitable system (e.g., baculovirus-infected insect cells).[5]

-

Troglitazone: Analytical grade.

-

UDP-glucuronic acid (UDPGA): Cofactor for the UGT-mediated reaction.

-

Buffer: Typically Tris-HCl or phosphate (B84403) buffer at physiological pH.

-

Other Reagents: Magnesium chloride (MgCl₂), alamethicin (B1591596) (to permeabilize microsomal vesicles), and a reaction quenching solution (e.g., acetonitrile (B52724) or methanol).[4]

Incubation Conditions for Glucuronidation Assay

-

Reaction Mixture Preparation: A typical incubation mixture contains human liver microsomes (or recombinant UGTs), troglitazone (at varying concentrations to determine kinetics), and buffer in a microcentrifuge tube.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The reaction is initiated by the addition of UDPGA.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time, ensuring that the reaction rate is linear during this period.

-

Termination of Reaction: The reaction is stopped by adding a cold quenching solution, which also serves to precipitate the proteins.

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant, containing the this compound, is collected for analysis.

Analytical Method for Quantification of this compound

-

High-Performance Liquid Chromatography (HPLC): The concentration of the formed this compound is typically determined using a validated HPLC method with UV or mass spectrometric detection.[7]

-

Calibration Curve: A standard curve is generated using synthesized this compound of known concentrations to quantify the amount produced in the experimental samples.

Enzyme Kinetics Analysis

-

Michaelis-Menten Kinetics: The relationship between the substrate (troglitazone) concentration and the reaction velocity (rate of glucuronide formation) is analyzed using Michaelis-Menten kinetics.

-

Data Fitting: The kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity), are determined by fitting the experimental data to the Michaelis-Menten equation using non-linear regression analysis software.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in troglitazone glucuronidation.

Discussion and Conclusion

The glucuronidation of troglitazone is a significant metabolic pathway in humans, with UGT1A1 being the primary enzyme responsible for this conjugation in the liver. The kinetic data presented in this guide highlight the efficiency of this process. It is important to note that while glucuronidation is typically a detoxification pathway, the overall safety profile of a drug is determined by the balance of all its metabolic routes. In the case of troglitazone, the formation of reactive quinone-type metabolites through oxidative pathways is believed to be a key factor in its hepatotoxicity.[8][9]

The provided experimental protocols offer a foundation for researchers to design and conduct their own in vitro studies on drug glucuronidation. The visualization of the metabolic pathways and experimental workflows aims to provide a clear and concise understanding of the complex processes involved. A thorough understanding of a drug's metabolic profile, including both phase I and phase II reactions, is indispensable for modern drug development and for ensuring patient safety.

References

- 1. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of UDP-glucuronosyltransferases (UGTS) involved in the metabolism of troglitazone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Pharmacokinetics of Troglitazone and its Glucuronide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troglitazone (B1681588), a member of the thiazolidinedione class of antidiabetic agents, was introduced for the management of type 2 diabetes mellitus. Its mechanism of action involves improving insulin (B600854) sensitivity. However, due to concerns about hepatotoxicity, it was withdrawn from the market. Understanding the pharmacokinetics of troglitazone and its metabolites, particularly the glucuronide conjugate, remains crucial for researchers studying drug metabolism, transport, and drug-induced liver injury. This technical guide provides an in-depth overview of the pharmacokinetics of troglitazone and its glucuronide metabolite, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Metabolism of Troglitazone

In humans, troglitazone is extensively metabolized primarily through three pathways: sulfation, glucuronidation, and oxidation.[1] This results in the formation of a sulfate (B86663) conjugate (M1), a glucuronide conjugate (M2), and a quinone-type metabolite (M3).[1] While M1 and M3 are the major metabolites found in plasma, the glucuronide conjugate, M2, is considered a minor metabolite in systemic circulation.[1] The main route of excretion for troglitazone and its metabolites is fecal, following biliary excretion.

Glucuronidation Pathway

The conjugation of troglitazone with glucuronic acid is a significant metabolic pathway. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver and intestine microsomes, as well as recombinant UGT isoforms, have identified the key enzymes involved in this process.

Several UGT isoforms exhibit activity towards troglitazone, with UGT1A8 and UGT1A10 showing high catalytic activity.[2] These two isoforms are primarily expressed in extrahepatic tissues such as the intestine.[2] In the liver, UGT1A1 is considered the main enzyme responsible for troglitazone glucuronidation.[2] This is supported by the strong inhibition of troglitazone glucuronosyltransferase activity in human liver microsomes by bilirubin, a known substrate of UGT1A1.[2] UGT1A9 also contributes to this metabolic process.[2]

Metabolic pathways of troglitazone.

Pharmacokinetics of Troglitazone and its Metabolites

The pharmacokinetics of troglitazone have been characterized in both healthy individuals and patients with type 2 diabetes. The drug is rapidly absorbed after oral administration, with food enhancing its absorption by 30% to 85%.[1][3] Troglitazone exhibits linear pharmacokinetics over the clinical dosage range of 200 to 600 mg once daily.[1]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for troglitazone and its major metabolites.

Table 1: Single-Dose Pharmacokinetic Parameters of Troglitazone in Healthy Subjects

| Parameter | 200 mg Dose | 400 mg Dose | 600 mg Dose |

| Cmax (ng/mL) | 1080 ± 260 | 2150 ± 580 | 3100 ± 890 |

| Tmax (hr) | 2.7 ± 0.8 | 2.9 ± 0.9 | 2.8 ± 0.7 |

| AUC₀₋₂₄ (ng·hr/mL) | 6760 ± 1830 | 13400 ± 4300 | 20100 ± 6800 |

| t₁/₂ (hr) | 7.6 - 24 | 7.6 - 24 | 7.6 - 24 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life. (Source: Adapted from clinical pharmacokinetic studies)[1][4]

Table 2: Steady-State Pharmacokinetic Parameters of Troglitazone and its Metabolites (400 mg/day)

| Analyte | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC₀₋₂₄,ss (ng·hr/mL) |

| Troglitazone | 2500 ± 700 | 2.8 ± 0.9 | 19000 ± 6000 |

| Metabolite 1 (Sulfate) | 6000 ± 2000 | 4.5 ± 1.5 | 70000 ± 25000 |

| Metabolite 3 (Quinone) | 400 ± 150 | 3.5 ± 1.2 | 4000 ± 1500 |

Data are presented as mean ± standard deviation at steady state. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC₀₋₂₄,ss: Area under the plasma concentration-time curve from 0 to 24 hours at steady state. (Source: Adapted from steady-state pharmacokinetic studies)[4]

Factors Influencing Pharmacokinetics

Several factors can influence the pharmacokinetics of troglitazone:

-

Food: Co-administration with food significantly increases the absorption of troglitazone.[1][3]

-

Hepatic Impairment: In patients with hepatic impairment, the plasma concentrations of troglitazone, its sulfate conjugate (M1), and its quinone metabolite (M3) are increased.[1][5]

-

Drug-Drug Interactions: Troglitazone can induce CYP3A enzymes, which may reduce the plasma concentrations of co-administered drugs that are substrates for this enzyme, such as terfenadine (B1681261) and cyclosporine.[1] Cholestyramine can decrease the absorption of troglitazone by 70%.[1]

Demographic factors such as age, gender, race, and the presence of type 2 diabetes do not appear to significantly influence the pharmacokinetics of troglitazone and its major metabolites.[1][6]

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolic studies of troglitazone.

In Vitro Troglitazone Glucuronidation Assay

This protocol describes a representative in vitro assay to determine the kinetics of troglitazone glucuronidation in human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Troglitazone

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains Tris-HCl buffer, MgCl₂, human liver microsomes, and troglitazone at various concentrations.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Reaction Initiation: The reaction is initiated by the addition of UDPGA.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes), ensuring that the reaction rate is linear during this period.

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate proteins. The internal standard is typically added at this step.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the troglitazone glucuronide metabolite.

A typical bioanalytical workflow for pharmacokinetic analysis.

In Vivo Pharmacokinetic Study in Humans

This protocol provides a general outline for a clinical study to evaluate the pharmacokinetics of troglitazone.

Study Design:

-

An open-label, single- or multiple-dose study in healthy volunteers or patients with type 2 diabetes.

-

Subjects receive a standardized dose of troglitazone, often with a meal to enhance absorption.

Procedure:

-

Dosing: Subjects are administered a single oral dose of troglitazone (e.g., 400 mg).

-

Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points before and after dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

Bioanalysis: Plasma samples are analyzed for concentrations of troglitazone and its metabolites using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Bioanalytical Method: UPLC-MS/MS

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used for the simultaneous quantification of troglitazone and its metabolites in plasma.

Sample Preparation:

-

Protein precipitation is a common method for extracting the analytes from plasma. A small volume of plasma (e.g., 100 µL) is mixed with a larger volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. After vortexing and centrifugation, the clear supernatant is injected into the UPLC-MS/MS system.

Chromatographic Conditions (Representative):

-

Column: A reversed-phase column (e.g., C18) is used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate for UPLC is in the range of 0.4-0.6 mL/min.

Mass Spectrometric Conditions (Representative):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions are monitored for troglitazone, its metabolites, and the internal standard.

Conclusion

The pharmacokinetics of troglitazone are characterized by rapid absorption, extensive metabolism via sulfation, glucuronidation, and oxidation, and a relatively long elimination half-life. The glucuronide metabolite (M2) is formed through the action of several UGT enzymes, with UGT1A1 being prominent in the liver and UGT1A8 and UGT1A10 in the intestine. A thorough understanding of these metabolic and pharmacokinetic pathways is essential for contextualizing the disposition of troglitazone and for broader studies in drug metabolism and safety. The methodologies outlined in this guide provide a framework for conducting further research in this area.

References

- 1. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady-state pharmacokinetics and dose proportionality of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of troglitazone, a PPAR-gamma agonist, in patients with hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meta-analysis of steady-state pharmacokinetics of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting Troglitazone's Minor Metabolite: A Technical Guide to the Analysis of Troglitazone Glucuronide in Urine and Plasma

For Immediate Release – This technical guide provides an in-depth overview of the methodologies for the detection and quantification of troglitazone (B1681588) glucuronide (M2), a minor but important metabolite of the withdrawn antidiabetic drug, troglitazone. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the analytical techniques, experimental protocols, and metabolic pathways pertinent to the study of this compound in biological matrices.

Introduction: The Metabolic Fate of Troglitazone

Troglitazone, a thiazolidinedione oral antidiabetic agent, undergoes extensive metabolism in the human body primarily through sulfation (forming the M1 sulfate (B86663) conjugate), oxidation (forming the M3 quinone metabolite), and glucuronidation (forming the M2 glucuronide conjugate). While the sulfate and quinone metabolites are the major forms found in plasma, troglitazone glucuronide is considered a minor metabolite in this matrix.[1] However, its presence in urine makes it a relevant analyte for comprehensive metabolic and pharmacokinetic studies. The primary route of excretion for troglitazone and its metabolites is biliary, with fecal elimination being predominant.

Analytical Approaches for the Quantification of this compound

Sample Preparation

The initial and most critical step in the analytical workflow is the efficient extraction of the analyte from the complex biological matrix. For both plasma and urine, several techniques can be employed:

-

Protein Precipitation (PPT): A straightforward and common method for plasma samples, where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation. This method is quick but may result in less clean extracts compared to other techniques.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for selective extraction.

-

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This is often the preferred method for complex matrices and trace-level analysis.

For the analysis of glucuronide conjugates, it is crucial to handle samples in a manner that prevents enzymatic or chemical degradation of the conjugate back to the parent drug.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate troglitazone and its glucuronide from endogenous matrix components before detection by mass spectrometry. A reversed-phase C18 column is typically employed for the separation of such compounds. A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (typically acetonitrile or methanol) is commonly used to achieve optimal separation.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This specificity minimizes interference from other compounds in the sample. For troglitazone and its glucuronide, electrospray ionization (ESI) in either positive or negative ion mode would be optimized to achieve the best signal intensity.

Experimental Protocols (Hypothetical Based on Best Practices)

While a specific published protocol for this compound was not identified, the following outlines a robust experimental approach based on methods for similar compounds and general glucuronide analysis.

Plasma Sample Preparation (SPE)

-

Sample Pre-treatment: To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of troglitazone or its glucuronide).

-

Protein Precipitation (Optional but recommended for cleaner extracts): Add 600 µL of cold acetonitrile, vortex, and centrifuge to pellet proteins. Transfer the supernatant to a clean tube.

-

Solid-Phase Extraction:

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by water.

-

Load the pre-treated plasma sample (or supernatant from PPT).

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a suitable organic solvent (e.g., methanol with a small percentage of formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Urine Sample Preparation (Dilute-and-Shoot or SPE)

-

Dilute-and-Shoot: For a simpler approach, urine samples can be centrifuged to remove particulate matter, and then a small aliquot can be diluted with the initial mobile phase containing the internal standard before injection. This method is faster but may be more susceptible to matrix effects.

-

Solid-Phase Extraction: For lower concentrations or cleaner samples, an SPE protocol similar to that for plasma can be employed.

LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC System | UHPLC or HPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation of troglitazone and its glucuronide |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of analytical standards |

Quantitative Data

Although specific quantitative data for a validated this compound assay in humans is scarce in the public domain, a study in transporter-deficient rats provides valuable insight into the relative levels of this metabolite in plasma and urine.

Table 1: Relative Increase in Troglitazone Metabolite Levels in Transporter-Deficient (TR-) Rats Compared to Normal Rats Following a Single Oral Dose of Troglitazone (200 mg/kg) [3]

| Metabolite | Matrix | Fold Increase in TR- Rats |

| Troglitazone Sulfate | Plasma | 2-fold |

| This compound | Plasma | 50-fold |

| Troglitazone Sulfate | Urine | 30-fold |

| This compound | Urine | 500-fold |